7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
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Overview
Description
7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[94003,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves multiple steps, including the formation of the cyclopropyl and tetrazatricyclo ring systems. The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct formation of the desired product. For instance, the use of palladium catalysts in a Heck reaction can facilitate the formation of the butenyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the compound from any by-products or impurities .
Chemical Reactions Analysis
Types of Reactions
7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the butenyl group to a butyl group.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Loratadine: A compound with a similar tetrazatricyclo ring system, used as an antihistamine.
Clomipramine: A tricyclic antidepressant with a related structure.
Uniqueness
7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[940
Properties
Molecular Formula |
C18H18N4O |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-[(E)-but-1-enyl]-2-cyclopropyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C18H18N4O/c1-2-3-5-12-9-11-20-17-15(12)21-18(23)14-6-4-10-19-16(14)22(17)13-7-8-13/h3-6,9-11,13H,2,7-8H2,1H3,(H,21,23)/b5-3+ |
InChI Key |
MKNGQPUYDBFUJL-HWKANZROSA-N |
Isomeric SMILES |
CC/C=C/C1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Canonical SMILES |
CCC=CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Origin of Product |
United States |
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